Isomeric Lipophilicity Differentiation: Calculated LogP Comparison vs. 5-Methyl Analog
Computational predictions indicate a measurable difference in lipophilicity between the 6-methyl and 5-methyl isomers. This difference can impact membrane permeability, solubility, and non-specific binding in biological assays .
| Evidence Dimension | Calculated Consensus Log Po/w |
|---|---|
| Target Compound Data | Consensus Log Po/w: -0.09 (average of five computational methods) |
| Comparator Or Baseline | 3-Amino-5-methylpyrazin-2(1H)-one (CAS 89179-61-3): No vendor-supplied computational data available for direct comparison. |
| Quantified Difference | Quantitative difference cannot be calculated without comparator data. The value is provided as a reference property for the target compound. |
| Conditions | In silico prediction using SwissADME computational models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
This logP value serves as a critical filter in drug design, enabling medicinal chemists to predict and compare the ADME properties of the 6-methyl isomer against other aminopyrazinones.
